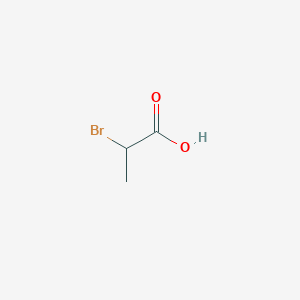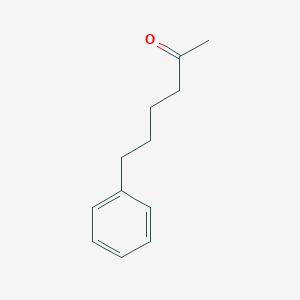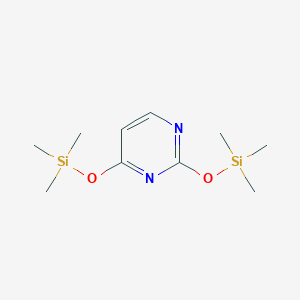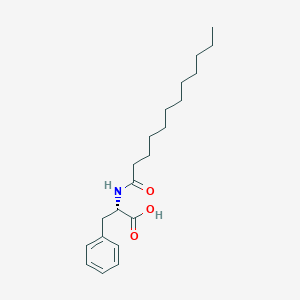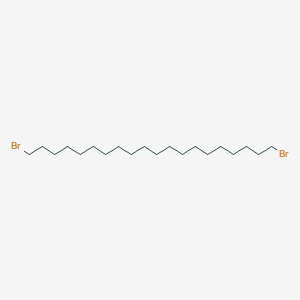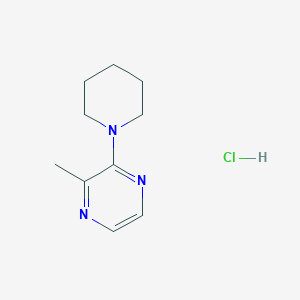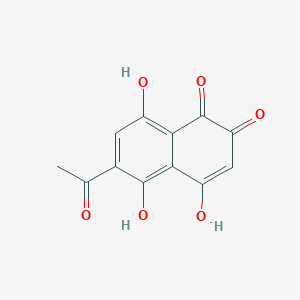
6-Acetyl-2,5,8-trihydroxy-1,4-naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyl-2,5,8-trihydroxy-1,4-naphthoquinone, also known as menadione, is a synthetic derivative of vitamin K. It is a yellow crystalline powder that is soluble in water and ethanol. Menadione is widely used in scientific research due to its ability to act as a cofactor for enzymes involved in the biosynthesis of blood coagulation factors.
Mécanisme D'action
Menadione acts as a cofactor for enzymes involved in the biosynthesis of blood coagulation factors. It also has antioxidant properties and may play a role in the prevention of oxidative stress. Menadione has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.
Effets Biochimiques Et Physiologiques
Menadione has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the expression of genes involved in the biosynthesis of blood coagulation factors, as well as genes involved in the regulation of oxidative stress. Menadione has also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
Menadione is widely used in scientific research due to its ability to act as a cofactor for enzymes involved in the biosynthesis of blood coagulation factors. However, 6-Acetyl-2,5,8-trihydroxy-1,4-naphthoquinone can be toxic at high concentrations and may cause oxidative stress. Care should be taken when handling 6-Acetyl-2,5,8-trihydroxy-1,4-naphthoquinone in the laboratory.
Orientations Futures
There are many potential future directions for research involving 6-Acetyl-2,5,8-trihydroxy-1,4-naphthoquinone. One area of interest is the role of 6-Acetyl-2,5,8-trihydroxy-1,4-naphthoquinone in the regulation of gene expression. Another area of interest is the potential use of 6-Acetyl-2,5,8-trihydroxy-1,4-naphthoquinone as a treatment for cancer. Further research is needed to fully understand the biochemical and physiological effects of 6-Acetyl-2,5,8-trihydroxy-1,4-naphthoquinone and its potential applications in medicine and biotechnology.
Méthodes De Synthèse
Menadione can be synthesized through a variety of methods, including the reaction of 1,4-naphthoquinone with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 2-methyl-1,4-naphthoquinone with acetic anhydride and aluminum chloride.
Applications De Recherche Scientifique
Menadione has been extensively studied for its role in the biosynthesis of blood coagulation factors. It has also been shown to have antioxidant properties and may play a role in the prevention of oxidative stress. Menadione has been used in research to investigate its potential as a treatment for cancer, as well as its role in the regulation of gene expression.
Propriétés
Numéro CAS |
13379-24-3 |
|---|---|
Nom du produit |
6-Acetyl-2,5,8-trihydroxy-1,4-naphthoquinone |
Formule moléculaire |
C12H8O6 |
Poids moléculaire |
248.19 g/mol |
Nom IUPAC |
6-acetyl-4,5,8-trihydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H8O6/c1-4(13)5-2-6(14)10-9(11(5)17)7(15)3-8(16)12(10)18/h2-3,14-15,17H,1H3 |
Clé InChI |
BWWXNOMEDUJQBO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C2C(=C1O)C(=CC(=O)C2=O)O)O |
SMILES canonique |
CC(=O)C1=CC(=C2C(=C1O)C(=CC(=O)C2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



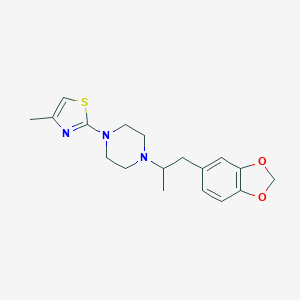
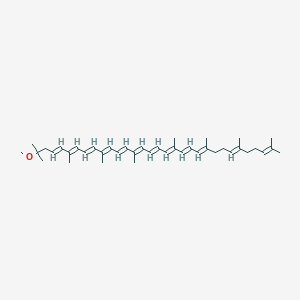
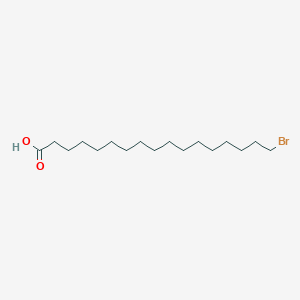
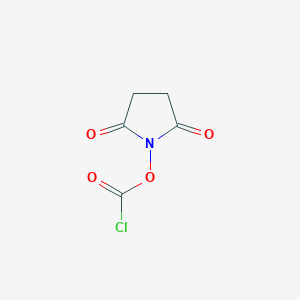
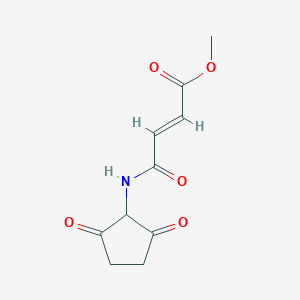
![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt](/img/structure/B75928.png)
